3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione
Overview
Description
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline moiety, followed by the introduction of the thiolane ring. Common reagents used in these reactions include sulfur-containing compounds and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolane ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the quinoxaline moiety.
Scientific Research Applications
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can interact with nucleophilic sites on proteins, while the thiolane ring can undergo redox reactions, modulating the activity of target molecules. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile: This compound shares a similar quinoxaline moiety but differs in its overall structure and reactivity.
4-Hydroxy-2-quinolones: These compounds have a similar quinoxaline core but differ in their functional groups and biological activities.
Uniqueness
3-[2-Oxo-2-(3-oxo(1,2,4-trihydroquinoxalinyl))ethylthio]thiolane-1,1-dione is unique due to its combination of a thiolane ring and a quinoxaline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[2-(1,1-dioxothiolan-3-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-7-16(12-4-2-1-3-11(12)15-13)14(18)8-21-10-5-6-22(19,20)9-10/h1-4,10H,5-9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQVMSNOTFIDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC(=O)N2CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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